molecular formula C14H13NO3 B14444032 3-(Aminomethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 78093-91-1

3-(Aminomethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B14444032
CAS No.: 78093-91-1
M. Wt: 243.26 g/mol
InChI Key: HXXAQQWPLADPPX-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2,5-dimethyl-7H-furo3,2-gbenzopyran-7-one is a complex organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2,5-dimethyl-7H-furo3,2-gbenzopyran-7-one can be achieved through a multi-step process. One common method involves the reaction of aromatic aldehydes with methyl cyanoacetate and 1,3-cyclohexadione under microwave irradiation. This method is advantageous due to its short reaction times, high yields, and environmentally benign conditions . Another approach involves the use of triethylammonium acetate (TEAA) under microwave irradiation, which facilitates the formation of benzopyran-annulated pyrano derivatives .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation in an industrial setting can enhance reaction rates and improve yields. Additionally, catalyst-free and solvent-free reactions can be employed to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2,5-dimethyl-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Aminomethyl)-2,5-dimethyl-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2,5-dimethyl-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it has been shown to exhibit antiproliferative activity against cancer cells by inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-2,5-dimethyl-7H-furo3,2-gbenzopyran-7-one is unique due to its specific substitution pattern and the presence of both furan and benzopyran rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

78093-91-1

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

3-(aminomethyl)-2,5-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C14H13NO3/c1-7-3-14(16)18-12-5-13-10(4-9(7)12)11(6-15)8(2)17-13/h3-5H,6,15H2,1-2H3

InChI Key

HXXAQQWPLADPPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC3=C(C=C12)C(=C(O3)C)CN

Origin of Product

United States

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